Uridine, 2'-deoxy-5-ethyl-, 3',5'-bis(p-chlorobenzoate)

Description

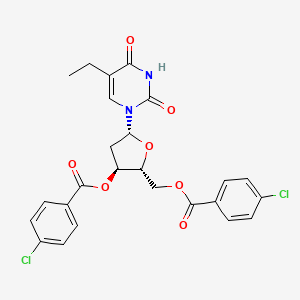

Uridine, 2'-deoxy-5-ethyl-, 3',5'-bis(p-chlorobenzoate) (CAS: 25137-84-2; molecular formula: C₂₅H₂₂Cl₂N₂O₇) is a synthetic uridine derivative with structural modifications at multiple positions. The molecule features:

- 2'-Deoxyribose: Removal of the hydroxyl group at the 2'-position, a common modification to enhance metabolic stability and nuclease resistance compared to ribose-containing nucleosides .

- 5-Ethyl Substitution: The 5-position of the uracil base is substituted with an ethyl group, which may influence base-pairing interactions and alter biological activity .

This compound is primarily used in research settings to study nucleoside analog behavior, particularly in the context of antiviral or anticancer drug development.

Properties

IUPAC Name |

[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22Cl2N2O7/c1-2-14-12-29(25(33)28-22(14)30)21-11-19(36-24(32)16-5-9-18(27)10-6-16)20(35-21)13-34-23(31)15-3-7-17(26)8-4-15/h3-10,12,19-21H,2,11,13H2,1H3,(H,28,30,33)/t19-,20+,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKMNEQELHMKIT-PWRODBHTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22Cl2N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019344 | |

| Record name | 3',5'-Bis-O-(4-chlorobenzoyl)-2'-deoxy-5-ethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25137-84-2 | |

| Record name | Uridine, 2′-deoxy-5-ethyl-, 3′,5′-bis(4-chlorobenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25137-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Bis-O-(4-chlorobenzoyl)-2'-deoxy-5-ethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine, 2'-deoxy-5-ethyl-, 3',5'-bis(4-chlorobenzoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Uridine, 2’-deoxy-5-ethyl-, 3’,5’-bis(p-chlorobenzoate) typically involves the esterification of uridine derivatives. The process includes the following steps:

Starting Material: The synthesis begins with 2’-deoxy-5-ethyluridine.

Esterification: The hydroxyl groups at the 3’ and 5’ positions of the uridine derivative are esterified using p-chlorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Chemical Reactions Analysis

Uridine, 2’-deoxy-5-ethyl-, 3’,5’-bis(p-chlorobenzoate) can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding uridine derivative and p-chlorobenzoic acid.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-chlorobenzoate groups can be replaced by other nucleophiles.

Oxidation and Reduction: The ethyl group at the 5-position can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Scientific Research Applications

Uridine, 2’-deoxy-5-ethyl-, 3’,5’-bis(p-chlorobenzoate) has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

Biology: The compound is studied for its potential effects on cellular processes, including DNA replication and repair.

Medicine: Research is ongoing to explore its potential as an antiviral agent and its effects on cancer cells.

Industry: It is used in the development of pharmaceuticals and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of Uridine, 2’-deoxy-5-ethyl-, 3’,5’-bis(p-chlorobenzoate) involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets the biosynthesis pathway of deoxycytidine triphosphate (dCTP), leading to antiproliferative effects on tumor cells. It also exhibits antiviral properties by inhibiting viral DNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Stability and Metabolic Considerations

- Ester Hydrolysis : The 3',5'-bis(p-chlorobenzoate) groups are prone to enzymatic hydrolysis by esterases, unlike silyl-protected (e.g., 2'-O-tert-butylbutyldimethylsilyl) or phosphorylated derivatives, which exhibit longer half-lives in vivo .

- Radical Scavenging : Pseudouridine analogs with pyrroline-oxide moieties outperform the target compound in free radical trapping, a critical feature for antimutagenic applications .

Biological Activity

Uridine, 2'-deoxy-5-ethyl-, 3',5'-bis(p-chlorobenzoate) (CAS No. 25137-84-2) is a modified nucleoside that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes ethyl and chlorobenzoate groups that may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and biotechnology.

- Molecular Formula : C25H22Cl2N2O7

- Molecular Weight : 533.36 g/mol

- IUPAC Name : Uridine, 2'-deoxy-5-ethyl-, 3',5'-bis(4-chlorobenzoate)

The biological activity of Uridine derivatives often involves modulation of nucleic acid metabolism and interactions with various enzymes and receptors. The presence of the chlorobenzoate moiety may contribute to enhanced binding affinity to target proteins, potentially influencing cellular signaling pathways.

Biological Activities

- Antiviral Activity : Studies have indicated that uridine derivatives can exhibit antiviral properties by inhibiting viral replication. The specific mechanisms often involve interference with viral RNA synthesis.

- Neuroprotective Effects : Research suggests that uridine compounds may promote neuronal survival and enhance synaptic plasticity, which is beneficial in conditions like neurodegenerative diseases.

- Anti-inflammatory Properties : Some studies highlight the anti-inflammatory effects of uridine derivatives, which could be attributed to their ability to modulate cytokine production and immune responses.

Data Table: Biological Activities of Uridine Derivatives

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Neuroprotective | Enhancement of neuronal survival | |

| Anti-inflammatory | Modulation of cytokine production |

Neuroprotective Effects in Animal Models

A study conducted on rat models demonstrated that administration of Uridine, 2'-deoxy-5-ethyl-, 3',5'-bis(p-chlorobenzoate) led to significant improvements in cognitive function following induced neurotoxicity. The compound was shown to increase levels of brain-derived neurotrophic factor (BDNF), suggesting a mechanism for its neuroprotective effects.

Antiviral Activity Against Influenza Virus

In vitro studies revealed that the compound exhibited potent antiviral activity against the influenza virus. The mechanism was primarily through the inhibition of viral RNA polymerase, leading to reduced viral load in infected cells.

Research Findings

Recent research has focused on synthesizing and characterizing various derivatives of uridine to evaluate their biological activities more comprehensively. The findings indicate that modifications at the 5-position significantly enhance both the potency and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing uridine derivatives with dual p-chlorobenzoate protection at the 3' and 5' positions?

- Methodology : Synthesis typically involves selective acylation of uridine derivatives. For example, the 3' and 5' hydroxyl groups are protected using p-chlorobenzoyl chloride under anhydrous conditions with a base like pyridine or DMAP. Ethylation at the 5-position may require palladium-catalyzed cross-coupling or nucleophilic substitution . Critical steps include monitoring reaction progress via TLC and purifying intermediates using column chromatography with gradients of ethyl acetate/hexane .

- Characterization : Confirm regioselectivity via ¹H/¹³C NMR (e.g., absence of hydroxyl peaks at 3'/5') and mass spectrometry (e.g., ESI-MS for molecular ion verification) .

Q. How can researchers verify the purity and stability of this compound under varying storage conditions?

- Methodology : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Stability studies should involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Long-term storage recommendations (e.g., -20°C under argon) are derived from analogous uridine derivatives .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of 3',5'-bis(p-chlorobenzoate) derivatives while minimizing side reactions?

- Methodology : Employ a factorial design (e.g., 2³ design) to evaluate variables: reaction temperature (25–60°C), molar ratio of p-chlorobenzoyl chloride (1–3 equivalents), and catalyst concentration (DMAP: 0.1–0.5 equivalents). Response surface methodology (RSM) can identify optimal conditions .

- Data Analysis : Use ANOVA to resolve interactions between variables. For example, excess acylating agent may increase yield but also hydrolysis byproducts; orthogonal purification steps (e.g., silica gel followed by recrystallization) mitigate this .

Q. How can computational modeling predict the reactivity of this compound in nucleoside-based catalytic systems?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the 5-ethyl and p-chlorobenzoate groups on uridine’s conformational flexibility. Solvent effects (e.g., DMF or THF) are incorporated via polarizable continuum models (PCM) .

- Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots for glycosylation reactions) .

Q. What analytical techniques resolve contradictions in reported biological activity data for this compound?

- Methodology : If enzyme inhibition assays (e.g., glycosyltransferases) yield conflicting IC₅₀ values, validate using orthogonal methods:

- Surface Plasmon Resonance (SPR) to measure binding affinity.

- Isothermal Titration Calorimetry (ITC) to assess thermodynamic parameters (ΔH, ΔS).

- Control for batch-to-batch variability via ¹H NMR purity checks .

Cross-Disciplinary Applications

Q. How can this compound be applied in materials science, such as polymer-supported nucleotide synthesis?

- Methodology : The p-chlorobenzoate groups act as photolabile protecting groups. Incorporate the compound into solid-phase synthesis resins (e.g., CPG beads) via phosphoramidite chemistry. UV irradiation (365 nm) cleaves the benzoates, enabling controlled nucleotide chain elongation .

- Characterization : Monitor coupling efficiency via trityl assay and MALDI-TOF for polymer length distribution .

Data Contradiction & Troubleshooting

Q. Why might NMR spectra show unexpected peaks despite high HPLC purity?

- Analysis : Residual solvents (e.g., pyridine), rotamers from the p-chlorobenzoate groups, or diastereomers (if chiral centers exist) may cause discrepancies. Use deuterated solvents for NMR, variable-temperature experiments to identify rotamers, and chiral HPLC to rule out stereoisomers .

Emerging Research Directions

Q. What novel methodologies are emerging for studying this compound’s interactions with RNA polymerases?

- Innovative Approaches :

- Cryo-EM to resolve polymerase-compound complexes at near-atomic resolution.

- Single-Molecule FRET to monitor real-time incorporation into RNA strands.

- Machine Learning : Train models on existing kinetic data to predict mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.